3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine
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Overview
Description
The compound “3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine” is a complex organic molecule. It contains a pyrano[4,3-c]pyridazine core, which is a bicyclic system with a pyran ring fused to a pyridazine ring. Attached to this core is a prop-2-en-1-yloxy group, which is an alkoxy group with an alkene functionality .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrano[4,3-c]pyridazine core, followed by the introduction of the prop-2-en-1-yloxy group. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of atoms and the connectivity of the functional groups. The presence of the alkene functionality in the prop-2-en-1-yloxy group could potentially introduce geometric isomerism .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The alkene functionality in the prop-2-en-1-yloxy group could undergo addition reactions, while the pyrano[4,3-c]pyridazine core might be involved in aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity. The presence of the alkene functionality could also influence the compound’s optical properties .Mechanism of Action
Target of Action
Compounds containing a propargyl group have been reported to induce the secretion of sAPPα and increased MAPK phosphorylation . They have also been reported to have important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative .
Mode of Action
Propargyl-containing compounds have been reported to interact with their targets through various mechanisms, including inhibition of enzymes, interaction with receptors, and disruption of cell membranes .
Result of Action
Propargyl-containing compounds have been reported to have various effects, including cytotoxic activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-prop-2-enoxy-7,8-dihydro-5H-pyrano[4,3-c]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-4-14-10-6-8-7-13-5-3-9(8)11-12-10/h2,6H,1,3-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICULBOWHUQFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NN=C2CCOCC2=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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